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Compound of Interest

Compound Name: 2-Hydroxynicotinonitrile

Cat. No.: B3043948 Get Quote

An In-depth Technical Guide to 2-Hydroxynicotinonitrile: Chemical Properties and Reactivity

Profile

Introduction
2-Hydroxynicotinonitrile, known systematically as 2-oxo-1,2-dihydropyridine-3-carbonitrile

(CAS No: 20577-27-9), represents a cornerstone heterocyclic building block for researchers in

medicinal chemistry and drug discovery.[1] This guide provides an in-depth exploration of its

chemical properties, with a significant focus on its tautomeric nature, and a detailed profile of its

reactivity. The insights and protocols herein are designed to empower researchers to effectively

utilize this versatile scaffold in the synthesis of complex molecular architectures and novel

therapeutic agents. The presence of three distinct functional elements—a pyridone ring, a

nitrile group, and an acidic N-H proton—within a compact, planar structure makes it a highly

valuable and reactive intermediate.[2][3]

Part 1: Core Chemical and Physical Properties
The utility of a chemical scaffold is fundamentally dictated by its physical properties. These

characteristics influence solubility, reaction conditions, and formulation of its derivatives.

Physicochemical Data Summary
The key physical and chemical properties of 2-Hydroxynicotinonitrile are summarized in the

table below. The data reflects the predominance of the pyridone tautomer in the solid state.
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Property Value Reference(s)

CAS Number 20577-27-9 [1][4]

Molecular Formula C₆H₄N₂O [1][4]

Molecular Weight 120.11 g/mol [1][4]

Appearance White to off-white solid powder [4]

Melting Point 225-226 °C [4]

Boiling Point 352.3 °C (Predicted) [4][5]

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO)
[4][5]

pKa (Predicted) 8.93 (for N-H proton) [5]

Density ~1.3 g/cm³ [4]

The Critical Role of Tautomerism
A defining characteristic of 2-hydroxynicotinonitrile is its existence as an equilibrium mixture

of two tautomers: the hydroxy (lactim) form and the pyridone (lactam) form. This phenomenon,

known as prototropic tautomerism, involves the intramolecular migration of a proton between

the oxygen and nitrogen atoms.[3]

For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This

preference is a critical consideration for predicting its reactivity. The stability of the pyridone

form is attributed to the formation of a cyclic amide structure, which is thermodynamically more

stable than the aromatic hydroxy form, and its enhanced ability to form strong, intermolecular

hydrogen bonds in the solid state and in polar solvents.[3][6]

The solvent environment plays a crucial role in shifting this equilibrium. In non-polar solvents,

the hydroxy form may be more prevalent, while polar, protic solvents strongly stabilize the more

polar pyridone tautomer through hydrogen bonding.[3][6]

Caption: Tautomeric equilibrium of 2-hydroxynicotinonitrile.
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Part 2: Spectroscopic Profile
Unambiguous characterization is essential for confirming the identity and purity of 2-
hydroxynicotinonitrile. The predominance of the 2-pyridone tautomer is clearly reflected in its

spectroscopic data.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the pyridone structure. The key is the presence of

a strong carbonyl (C=O) stretch and the absence of a broad O-H stretch characteristic of a

phenol.

Wavenumber
(cm⁻¹)

Intensity Assignment Reference(s)

3300-3100 Medium N-H stretch [7]

~2215 Strong C≡N stretch (nitrile) [7][8]

~1660 Strong
C=O stretch

(amide/pyridone)
[7][8]

1600-1450 Medium-Strong
C=C and C=N ring

stretches
[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the connectivity of the molecule. The chemical

shifts are consistent with a pyridine ring bearing an electron-withdrawing cyano group.

¹H NMR (Expected shifts in DMSO-d₆):
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 ~7.8-8.0 dd
J(H4,H5) ≈ 7-8,

J(H4,H6) ≈ 2

H5 ~6.4-6.6 t
J(H5,H4) ≈ 7-8,

J(H5,H6) ≈ 6-7

H6 ~7.6-7.8 dd
J(H6,H5) ≈ 6-7,

J(H6,H4) ≈ 2

N-H ~12.0-12.5 br s -

¹³C NMR (Expected shifts in DMSO-d₆):

Carbon Chemical Shift (δ, ppm)

C2 (C=O) ~160-165

C3 ~100-105

C4 ~140-145

C5 ~110-115

C6 ~135-140

CN ~117-120

Note: The predicted NMR data is based on analysis of similar structures and established

substituent effects on the pyridine ring.[10][11][12]

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry confirms the molecular weight and provides structural

information through fragmentation.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 120, corresponding to the

molecular formula C₆H₄N₂O.
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Key Fragmentation: A characteristic fragmentation pathway for 2-pyridones is the loss of

carbon monoxide (CO). A significant fragment ion would therefore be expected at m/z = 92

([M-CO]⁺). Subsequent loss of HCN from this fragment could lead to an ion at m/z = 65.[13]

Part 3: Reactivity Profile
The reactivity of 2-hydroxynicotinonitrile is governed by the interplay of its three functional

regions: the N-H bond of the pyridone, the electrophilic nitrile group, and the electron-deficient

pyridine ring.

Reactions at the Nitrogen/Oxygen Center (N/O-
Alkylation)
The acidic N-H proton is the most common site of initial reactivity. Deprotonation with a suitable

base (e.g., NaH, K₂CO₃) generates an ambident nucleophile. Alkylation reactions typically

occur preferentially on the more nucleophilic nitrogen atom, though O-alkylation can also be

achieved. O-alkylation is a valuable strategy as it locks the molecule into the aromatic 2-

alkoxypyridine form, which can significantly alter biological activity.[14]
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3-Cyano-2-pyridone

Base (e.g., K2CO3)

+

Pyridone Anion
(Ambident Nucleophile)

 Deprotonation

Alkyl Halide (R-X)

+

N-Alkyl-3-cyano-2-pyridone
(Kinetic Product)

 N-Alkylation

2-Alkoxy-3-cyanopyridine
(Thermodynamic Product)

 O-Alkylation
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Starting Materials

1,3-Dicarbonyl
(e.g., Malondialdehyde precursor)

Step 1: Condensation

Cyanoacetamide

Step 2: Cyclization & Dehydration

Base Catalyst
(e.g., Piperidine)

Step 3: Acidification & Precipitation

Final Product:
2-Hydroxynicotinonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. idk.org.rs [idk.org.rs]

2. spectrabase.com [spectrabase.com]

3. wuxibiology.com [wuxibiology.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3043948?utm_src=pdf-body-img
https://www.benchchem.com/product/b3043948?utm_src=pdf-custom-synthesis
http://idk.org.rs/wp-content/uploads/2019/09/1ZDUJIC.pdf
https://spectrabase.com/compound/GRIN9YW9Inx
https://wuxibiology.com/how-about-tautomers/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Organic Syntheses Procedure [orgsyn.org]

5. 2-Hydroxy-3-cyanopyridine | 20577-27-9 [amp.chemicalbook.com]

6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents
with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular
Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

11. researchgate.net [researchgate.net]

12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

13. jcsp.org.pk [jcsp.org.pk]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [2-Hydroxynicotinonitrile chemical properties and
reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043948#2-hydroxynicotinonitrile-chemical-
properties-and-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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